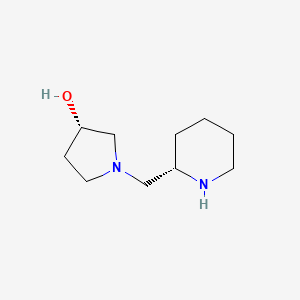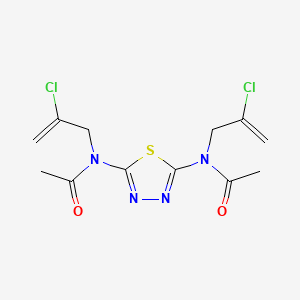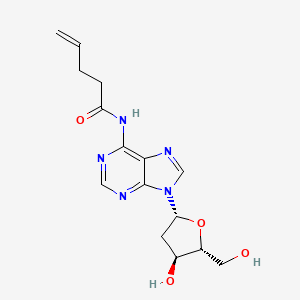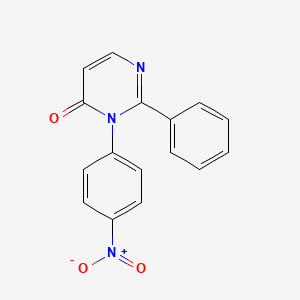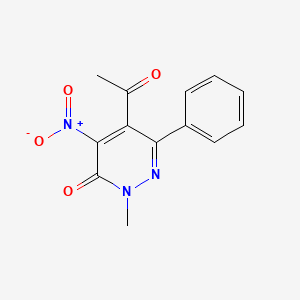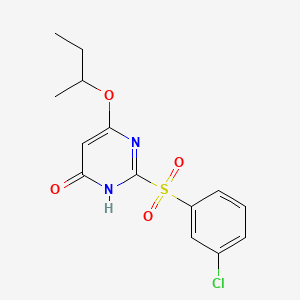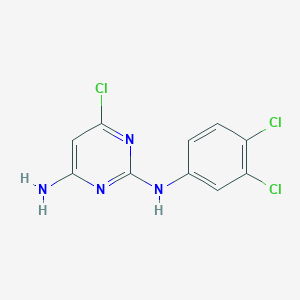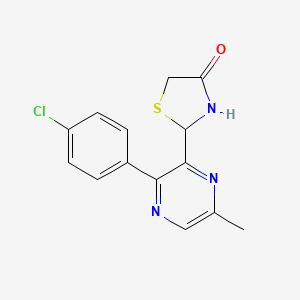
2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring fused with a pyrazine ring. The presence of a chlorophenyl group and a methyl group enhances its chemical properties, making it a compound of interest in various fields such as medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one typically involves a multi-step process. One common method includes the reaction of 2-amino-5-chlorophenol with different aldehydes in N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using conventional heating or microwave heating to improve yield and reaction time.
Industrial Production Methods
In industrial settings, the synthesis of thiazolidinone derivatives often employs green chemistry principles to enhance selectivity, purity, and yield. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are utilized to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one has diverse applications in scientific research:
Medicinal Chemistry: It exhibits anticancer, antimicrobial, and anti-inflammatory properties.
Biology: Used in the study of enzyme inhibition and receptor binding.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in cancer cell proliferation and microbial growth.
Pathways Involved: Inhibition of DNA synthesis and disruption of cell membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Substituted Phenyl)-thiazolidin-4-one: Similar structure but different substituents on the phenyl ring.
3-(4-Chlorophenyl)-2-thioxothiazolidin-4-one: Contains a thioxo group instead of a pyrazine ring.
Uniqueness
2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one is unique due to its combined thiazolidine and pyrazine rings, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H12ClN3OS |
|---|---|
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
2-[3-(4-chlorophenyl)-6-methylpyrazin-2-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H12ClN3OS/c1-8-6-16-12(9-2-4-10(15)5-3-9)13(17-8)14-18-11(19)7-20-14/h2-6,14H,7H2,1H3,(H,18,19) |
InChI-Schlüssel |
WRKUFZWLRXYSJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=N1)C2NC(=O)CS2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)
